Superior Binding Affinity of CGP 54626 Relative to Other GABAB Antagonists in Porcine Brain Membranes
In a direct comparative analysis of GABAB receptor ligands using porcine brain synaptic membranes, CGP 54626 demonstrated the highest rank order of affinity among a panel of agonists and antagonists [1]. This study provides clear quantitative differentiation from its closest comparators, establishing its superior binding profile.
| Evidence Dimension | Rank Order of Affinity for GABAB Receptor Binding Sites |
|---|---|
| Target Compound Data | CGP 54626 (highest affinity in rank order) |
| Comparator Or Baseline | GABA ≈ (-)-baclofen >> CGP 35348 = CGP 36742 > (+)-baclofen |
| Quantified Difference | CGP 54626 affinity is greater than that of the endogenous agonist GABA and the clinical drug (-)-baclofen, and significantly higher (>>) than CGP 35348 and CGP 36742. |
| Conditions | In vitro binding assays using porcine brain synaptic membranes |
Why This Matters
For researchers requiring maximal target engagement at minimal concentrations to avoid off-target effects, the quantified higher affinity of CGP 54626 directly justifies its selection over lower-affinity antagonists like CGP 35348 or CGP 36742.
- [1] Facklam M, Bowery NG. Solubilization and characterization of GABAB receptor binding sites from porcine brain synaptic membranes. Br J Pharmacol. 1993;110(4):1291-1296. View Source
